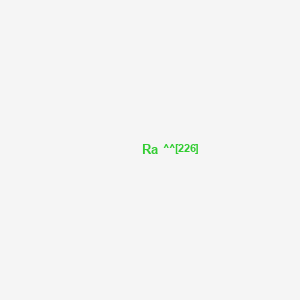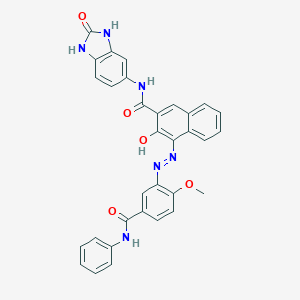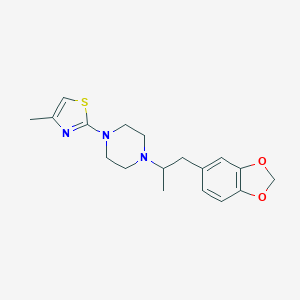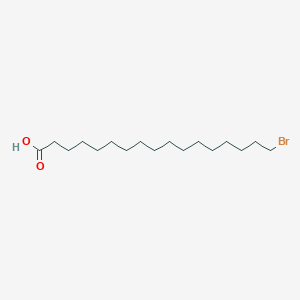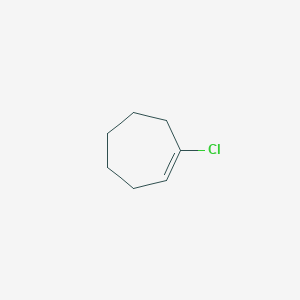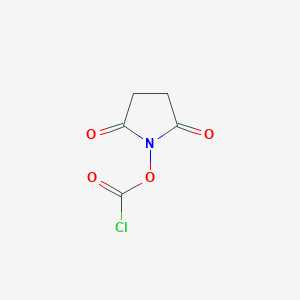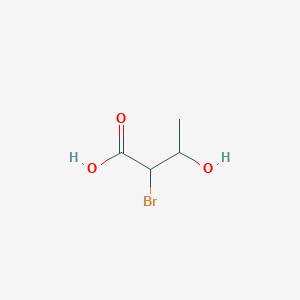
2-Bromo-3-hydroxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-hydroxybutanoic acid (BHBA) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including biochemistry, biotechnology, and medicine. BHBA is a derivative of butanoic acid, which is a four-carbon saturated fatty acid. The presence of a bromine atom and a hydroxyl group in BHBA makes it an interesting molecule for scientific investigation.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-hydroxybutanoic acid is not fully understood, but it is believed to involve the modulation of various metabolic pathways in the body. 2-Bromo-3-hydroxybutanoic acid has been shown to activate certain signaling pathways that regulate glucose and lipid metabolism. It has also been suggested that 2-Bromo-3-hydroxybutanoic acid may act as a signaling molecule that communicates metabolic status to other tissues in the body.
Efectos Bioquímicos Y Fisiológicos
2-Bromo-3-hydroxybutanoic acid has been shown to have various biochemical and physiological effects in the body. It has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle cells. 2-Bromo-3-hydroxybutanoic acid has also been shown to increase the production of ketone bodies, which are alternative sources of energy for the body. Additionally, 2-Bromo-3-hydroxybutanoic acid has been shown to have anti-inflammatory effects and to improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Bromo-3-hydroxybutanoic acid has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized or purchased. 2-Bromo-3-hydroxybutanoic acid is also relatively non-toxic and has low volatility, making it easy to handle in the lab. However, one limitation of 2-Bromo-3-hydroxybutanoic acid is that it can be difficult to dissolve in aqueous solutions, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Bromo-3-hydroxybutanoic acid. One area of interest is the potential use of 2-Bromo-3-hydroxybutanoic acid as a therapeutic agent for metabolic disorders such as diabetes and obesity. Another area of interest is the use of 2-Bromo-3-hydroxybutanoic acid as a precursor for the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action of 2-Bromo-3-hydroxybutanoic acid and its effects on various metabolic pathways in the body.
Métodos De Síntesis
2-Bromo-3-hydroxybutanoic acid can be synthesized through several methods, including chemical synthesis and microbial fermentation. The chemical synthesis of 2-Bromo-3-hydroxybutanoic acid involves the reaction of butanoic acid with bromine and sodium hydroxide. On the other hand, microbial fermentation involves the use of microorganisms such as bacteria and yeast to produce 2-Bromo-3-hydroxybutanoic acid from glucose or other carbon sources.
Aplicaciones Científicas De Investigación
2-Bromo-3-hydroxybutanoic acid has been studied for its potential applications in various fields, including biochemistry, biotechnology, and medicine. In biochemistry, 2-Bromo-3-hydroxybutanoic acid has been used as a substrate for enzymes involved in the metabolism of fatty acids. In biotechnology, 2-Bromo-3-hydroxybutanoic acid has been investigated as a potential precursor for the synthesis of various chemicals, including pharmaceuticals and agrochemicals. In medicine, 2-Bromo-3-hydroxybutanoic acid has been studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders such as diabetes and obesity.
Propiedades
Número CAS |
13881-40-8 |
|---|---|
Nombre del producto |
2-Bromo-3-hydroxybutanoic acid |
Fórmula molecular |
C4H7BrO3 |
Peso molecular |
183 g/mol |
Nombre IUPAC |
2-bromo-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H7BrO3/c1-2(6)3(5)4(7)8/h2-3,6H,1H3,(H,7,8) |
Clave InChI |
LCHQHZMPERBYFH-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)Br)O |
SMILES canónico |
CC(C(C(=O)O)Br)O |
Sinónimos |
2-Bromo-3-hydroxybutyric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



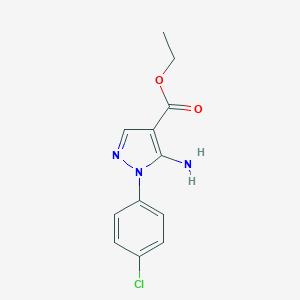
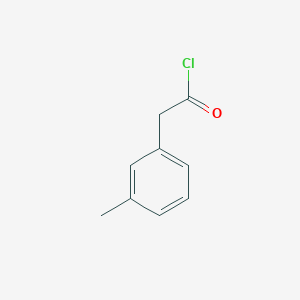
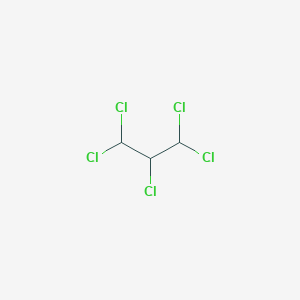
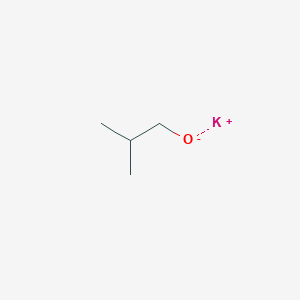
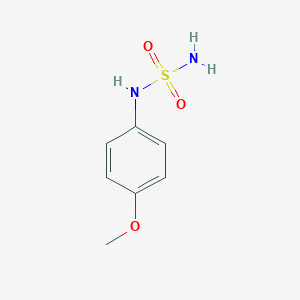
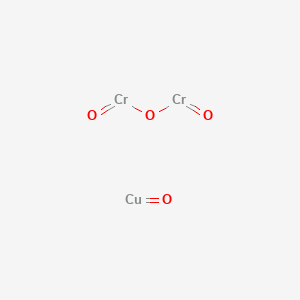
![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)
